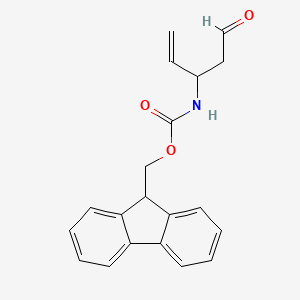

N-Fmoc-(+/-)-3-aminopent-4-enal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-Fmoc derivatives, including compounds similar to N-Fmoc-(+/-)-3-aminopent-4-enal, typically involves the protection of amino acids using the Fmoc (fluorenylmethyloxycarbonyl) group. This protection strategy allows for the selective deprotection and coupling of amino acids in peptide synthesis, utilizing solid-phase synthesis techniques for efficient and controlled assembly of peptides (Carrasco et al., 2003).

Molecular Structure Analysis

The molecular structure of N-Fmoc-(+/-)-3-aminopent-4-enal features a fluorenylmethyloxycarbonyl group protecting the amino group, making it stable under various conditions until deprotection is desired. The presence of the aldehyde group at the terminal end of the molecule allows for further functionalization and incorporation into larger molecules or peptide chains.

Chemical Reactions and Properties

N-Fmoc-(+/-)-3-aminopent-4-enal participates in various chemical reactions, including condensation reactions with other amino acids, peptide coupling reactions, and modifications of the aldehyde group. The Fmoc protection strategy is particularly useful in solid-phase peptide synthesis, where the amino acid can be efficiently coupled to growing peptide chains and then selectively deprotected without affecting other functional groups (Busnel et al., 2005).

Wissenschaftliche Forschungsanwendungen

Bio-inspired Building Blocks

N-Fmoc-protected amino acids, including variants like N-Fmoc-(+/-)-3-aminopent-4-enal, are significant in the field of bio-inspired building blocks. Their self-assembly features are notable due to the hydrophobicity and aromaticity of the Fmoc group. These characteristics promote the association of building blocks in various applications like cell cultivation, bio-templating, and drug delivery. The use of Fmoc-modified simple biomolecules has been extensively studied, indicating their potential in therapeutic, catalytic, and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Solid-Phase Synthesis of Peptides

N-Fmoc-Protected amino acids, including derivatives like N-Fmoc-(+/-)-3-aminopent-4-enal, are crucial for efficient solid-phase synthesis of peptides. This method is widely used for creating β-oligopeptides, and the Fmoc group's base sensitivity allows it to act as a protective group during synthesis, making it ideal for use in automated solid-phase peptide synthesis (Chang & Meienhofer, 2009).

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(5-oxopent-1-en-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-2-14(11-12-22)21-20(23)24-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,12,14,19H,1,11,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHRKWYKVUXTFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-(+/-)-3-aminopent-4-enal | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2497788.png)

![3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide](/img/no-structure.png)

![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)

![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)

![3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2497798.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2497800.png)